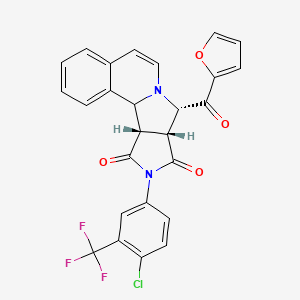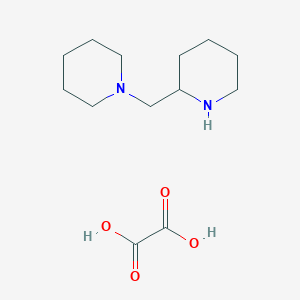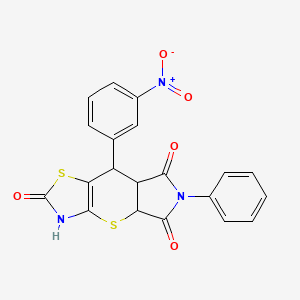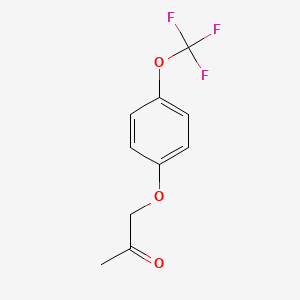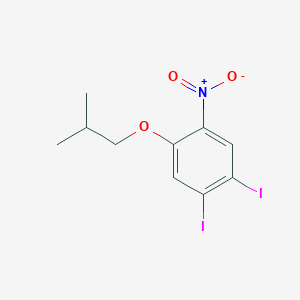
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is an organic compound characterized by the presence of two iodine atoms, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene typically involves multiple steps:
Alkylation: The attachment of the 2-methylpropoxy group can be achieved through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1,2-Diiodo-4-(2-methylpropoxy)-5-aminobenzene.
Oxidation: Potential products include quinones or other oxidized derivatives.
Applications De Recherche Scientifique
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: It can be used in the development of materials with unique properties, such as high refractive indices or specific electronic characteristics.
Mécanisme D'action
The mechanism by which 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the 2-methylpropoxy group, making it less hydrophobic.
1,2-Diiodo-4-(2-methylpropoxy)benzene: Lacks the nitro group, affecting its redox properties.
4-(2-methylpropoxy)-5-nitrobenzene: Lacks the iodine atoms, reducing its potential for halogen bonding.
Uniqueness
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine atoms and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
920504-13-8 |
|---|---|
Formule moléculaire |
C10H11I2NO3 |
Poids moléculaire |
447.01 g/mol |
Nom IUPAC |
1,2-diiodo-4-(2-methylpropoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H11I2NO3/c1-6(2)5-16-10-4-8(12)7(11)3-9(10)13(14)15/h3-4,6H,5H2,1-2H3 |
Clé InChI |
BOWKCTUNDCBVSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
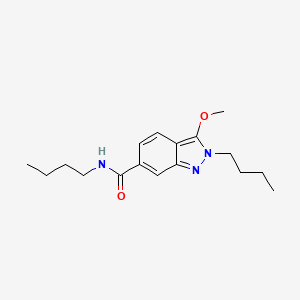
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
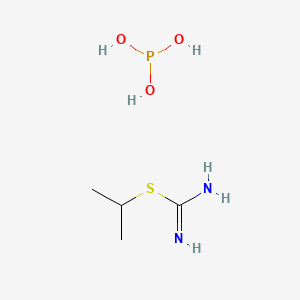

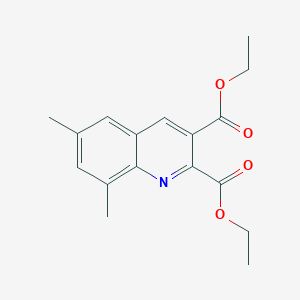

methanone](/img/structure/B12631333.png)

